The selective antitumor properties of 2-(4-Aminophenyl)benzothiazoles have been demonstrated in vitro against breast, ovarian, colon, and renal cell lines. The differential uptake and metabolism of these compounds by cancer cell lines may underlie their selective profile of anticancer activity12. Furthermore, the development of prodrugs, such as amino acid conjugates, aims to improve water solubility and bioavailability for in vivo preclinical evaluation, potentially enhancing the therapeutic efficacy of these compounds3.
Newly synthesized thioureides of benzoic acid derivatives have shown specific antimicrobial activities against a range of pathogens, including multidrug-resistant strains. The most active compounds exhibited a broad spectrum of antimicrobial activity, suggesting their potential use in treating infections caused by resistant bacteria and fungi4.
Derivatives of thiophene-3-carboxylic acid have been synthesized and evaluated for their anti-tubercular activity. Some of these compounds have shown inhibitory effects against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains, indicating their potential as new anti-tuberculosis drugs6.
The compound is registered under the CAS number 114724-41-3 and is available from multiple chemical suppliers. Its classification as a hydrochloride indicates that it is a salt formed from the reaction of 2-[(2-aminophenyl)thio]benzoic acid with hydrochloric acid, enhancing its solubility in water and stability for various applications .
The synthesis of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride typically involves the reduction of 2-[(2-nitrophenyl)thio]benzoic acid. The general method includes:
While detailed industrial methods are less documented, large-scale synthesis would follow similar principles as laboratory methods but would be optimized for higher yields and purity through continuous flow systems or batch processing techniques.
The molecular structure of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride can be represented using various notations:
O=C(O)C1=CC=CC=C1SC2=CC=CC=C2N.Cl
InChI=1S/C13H11NO2S.ClH/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16;/h1-8H,14H2,(H,15,16);1H
The compound features:
This unique arrangement allows for diverse reactivity patterns in chemical reactions .
The presence of functional groups in 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride allows it to participate in various chemical reactions:
The mechanism of action for 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride primarily involves its interaction with specific enzymes:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: